(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide
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Overview
Description
(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide is a complex organic compound characterized by its unique structural features, including a sulfonyl group, a methylsulfanyl group, and a methanecarbohydrazonoylcyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones to form epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylsulfamoyl chloride for sulfonyl radical generation , ammonium iodide as a redox catalyst , and various photocatalysts for visible-light activation . Reaction conditions typically involve ambient temperature and controlled light exposure to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include alkylsulfonamides, sulfonates, and thiols, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology
The compound’s unique structural features make it a valuable tool in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions.
Medicine
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide involves the generation of sulfonyl radicals from dimethylsulfamoyl chloride under visible-light activation . These radicals can then participate in various chemical reactions, including sulfonation and sulfonamidation, leading to the formation of bioactive molecules and functionalized materials.
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynylsulfonium salts: Used in the synthesis of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles.
Dimethylsulfamoyl chloride: A key reagent for generating sulfonyl radicals.
Properties
Molecular Formula |
C14H19N3O2S2 |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(1Z)-2-tert-butylsulfonyl-N-(4-methylsulfanylanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C14H19N3O2S2/c1-14(2,3)21(18,19)10-12(9-15)17-16-11-5-7-13(20-4)8-6-11/h5-8,16H,10H2,1-4H3/b17-12- |
InChI Key |
GMHKIWCETFNCPA-ATVHPVEESA-N |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)C/C(=N\NC1=CC=C(C=C1)SC)/C#N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(=NNC1=CC=C(C=C1)SC)C#N |
Origin of Product |
United States |
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